Imidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including water-mediated hydroamination and silver-catalyzed aminooxygenation processes. These methods enable the formation of imidazo[1,2-a]pyridines without the need for deliberate catalyst addition, offering moderate to good yields under environmentally friendly conditions (Mohan, Rao, & Adimurthy, 2013).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is crucial for their stability and reactivity. The imidazo[1,2-a]pyridine skeleton serves as a versatile platform for generating stable N-heterocyclic carbenes, indicating the structural flexibility and potential for further functionalization of these compounds (Alcarazo et al., 2005).
Scientific Research Applications
Fluorescent Probes for Mercury Ion : A synthesis method for 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines has been developed, serving as efficient fluorescent probes for mercury ions in acetonitrile and buffered aqueous solutions (N. Shao et al., 2011).
Generation of Stable N-heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton is useful for generating new types of stable N-heterocyclic carbenes, including Rh(I) mono-, biscarbenes, and mesoionic carbenes (M. Alcarazo et al., 2005).
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Imidazo[1,2-a]pyridine-5-carbonitrile 38 exhibits potential as an HIV-1 non-nucleoside reverse transcriptase inhibitor with promising selectivity and activity (M. Bode et al., 2011).
Pharmacological Applications : Due to their bicyclic structure and bridgehead nitrogen atom, imidazo[1,2-a]pyridines are potential enzyme inhibitors, receptor ligands, and anti-infectious agents (C. Enguehard-Gueiffier & A. Gueiffier, 2007).
Cathepsin S Inhibitors : 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues have shown potent and selective cathepsin S inhibitory activity, suggesting applications in anti-inflammatory and anti-tumor treatments (Jiaqiang Cai et al., 2010).
Prospective Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold is considered a "drug prejudice" scaffold, useful for developing therapeutic agents with activities such as anticancer, antimycobacterial, antileishmanial, and anticonvulsant (A. Deep et al., 2016).
NMR Spectra and Organic Synthesis : The NMR spectra of imidazo[1,2-a]pyridines show a qualitative correlation between proton chemical shifts and carbon atom electron densities, suggesting applications in organic synthesis (W. Paudler & H. L. Blewitt, 1965).
Natural Product and Pharmaceutical Synthesis : Copper-catalyzed selective cross-coupling with methyl hetarenes enables the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives, common in natural products and pharmaceuticals (Sai Lei et al., 2016).
Enhanced Biological Activity for Pharmaceuticals : New methods for synthesizing imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild conditions potentially enhance their biological activity (Chitrakar Ravi & S. Adimurthy, 2017).
Anticancer Activity : Imidazo[1,2-a]pyridines demonstrate promising anticancer activity, inhibiting various tumor cell lines and undergoing human clinical trials (Richa Goel et al., 2016).
Safety And Hazards
Imidazo[1,2-a]pyridine-6-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and wear personal protective equipment .
properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJOKNYELSECDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377462 | |
Record name | imidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-6-carbonitrile | |
CAS RN |
106850-34-4 | |
Record name | imidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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